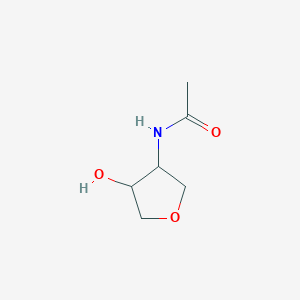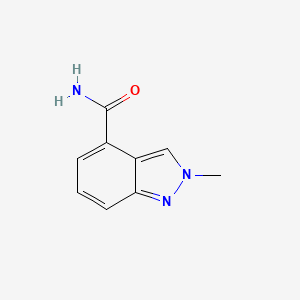
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シクロブチル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸は、ジヒドロピリミジン類に属する化学化合物です。この化合物は、ピリミジン環に結合したシクロブチル基の存在によって特徴付けられます。ピリミジン環は、2つの窒素原子を含む6員環です。
準備方法
合成経路と反応条件
2-シクロブチル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸の合成は、通常、適切な前駆体を制御された条件下で環化させることにより行われます。一般的な方法の1つは、適切な触媒の存在下でシクロブタノンと尿素を反応させて、目的のジヒドロピリミジン環を形成することです。反応条件には、しばしば環化プロセスを促進するための高温と特定の溶媒が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。プロセスには、最終生成物を純粋な形で得るための再結晶またはクロマトグラフィーによる精製などのステップが含まれる場合があります。
化学反応の分析
反応の種類
2-シクロブチル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するオキソ誘導体になる可能性があります。
還元: 還元反応は、ジヒドロ誘導体の生成につながる可能性があります。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲンまたはアルキル化剤などの試薬を適切な条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はオキソ誘導体をもたらす可能性があり、還元はジヒドロ誘導体をもたらす可能性があります。
科学的研究の応用
2-シクロブチル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸は、科学研究でいくつかの応用があります。
化学: それはより複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素阻害など、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を調査するために研究が進行中です。
産業: それは新しい材料と化学プロセスの開発に使用されます。
作用機序
2-シクロブチル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。たとえば、特定の酵素の活性部位に結合することで、その活性を阻害する可能性があります。その作用に関与する経路には、代謝プロセスの阻害またはシグナル伝達経路の調節が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 2-シクロブチル-6-オキソ-1,6-ジヒドロピリミジン-5-カルボン酸
- 2-(4-アルコキシ-3-シアノ)フェニル-6-オキソ-1,6-ジヒドロピリミジン-5-カルボン酸
独自性
2-シクロブチル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸は、その特定のシクロブチル置換のためにユニークです。これは、その化学反応性と生物学的活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological activity
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-cyclobutyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)10-8(11-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
InChIキー |
ADLOIBMNUAONDX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC(=CC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
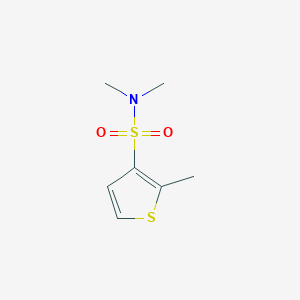

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
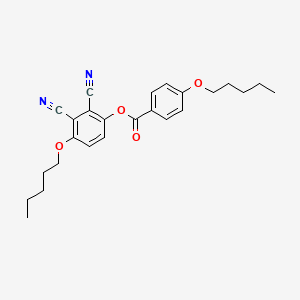
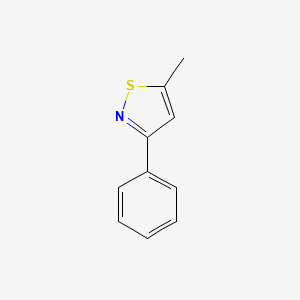
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
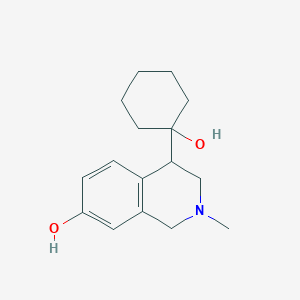
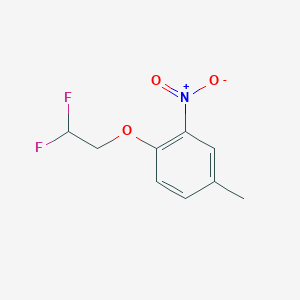
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
